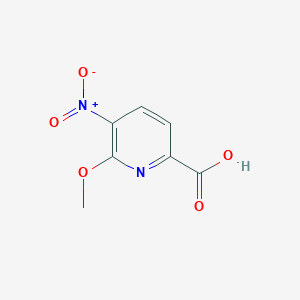

6-Methoxy-5-nitropicolinic acid

Description

Historical Context and Evolution of Research on Picolinic Acid Derivatives

The journey to understanding 6-methoxy-5-nitropicolinic acid begins with a broader look at its foundational structure, picolinic acid.

Early Discoveries and Fundamental Investigations of Substituted Picolinic Acids

Picolinic acid, or 2-pyridinecarboxylic acid, is an organic compound with the formula NC5H4CO2H. wikipedia.org It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl group at the 3- and 4-positions, respectively. wikipedia.orgnih.gov Historically, research into pyridine (B92270) carboxylic acid isomers, including picolinic acid, has led to the development of a wide array of therapeutic agents. nih.govdovepress.com Natural products containing the picolinic acid moiety, such as streptonigrin (B15502) and fusaric acid, have exhibited notable antitumor and antibacterial properties. dovepress.com

Early investigations into substituted picolinic acids were often driven by the desire to create novel compounds with specific biological activities. For instance, the fungus Marasmiellus sp. was found to produce novel 5-substituted picolinic acid compounds. google.com The inherent biological activities of picolinic acid derivatives have spurred extensive research into their synthesis and properties. nih.govdovepress.com

Emergence of this compound in Synthetic Organic Chemistry

The specific compound, this compound, has emerged as a commercially available and valuable reagent in synthetic organic chemistry. bldpharm.comsigmaaldrich.com Its availability facilitates its use in a variety of chemical transformations. The synthesis of picolinate (B1231196) and picolinic acid derivatives can be achieved through multi-component reactions, highlighting the accessibility of this class of compounds. rsc.org The presence of both a methoxy (B1213986) and a nitro group on the picolinic acid scaffold provides a unique combination of electronic and steric properties that chemists can exploit. nih.govnih.gov

Identification as a Key Heterocyclic Building Block in Advanced Synthesis

Heterocyclic compounds are fundamental in organic synthesis, serving as core structures for a vast number of molecules. sigmaaldrich.comsrdorganics.com this compound is recognized as a key heterocyclic building block. bldpharm.com Its utility stems from the reactivity endowed by its functional groups, allowing it to participate in various chemical reactions to construct more complex molecular architectures. researchgate.netnih.gov The ability of picolinic acid derivatives to act as ligands for metal ion complexation further broadens their applicability in areas like catalysis and materials science. researchgate.netresearchgate.netresearchgate.net The strategic placement of the methoxy and nitro groups on the pyridine ring allows for selective transformations, making it a versatile tool for synthetic chemists. rsc.org

Significance of the Methoxy and Nitro Substituents on the Picolinic Acid Scaffold

The chemical behavior of this compound is largely dictated by the electronic and steric influences of its methoxy and nitro substituents. nih.gov

Electronic and Steric Effects of the Nitro Group

In stark contrast to the methoxy group, the nitro group (-NO2) is a very strong electron-withdrawing group, acting through both resonance and inductive effects. nih.govnih.gov This significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov The powerful electron-withdrawing nature of the nitro group increases the acidity of the picolinic acid. nih.gov From a steric standpoint, the nitro group is relatively bulky and can influence the conformation of the molecule and the approach of reagents. rsc.org The combined electronic effects of the electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic environment on the picolinic acid scaffold, influencing its reactivity and potential applications in synthesis. rsc.orgnih.gov

Influence on Molecular Reactivity and Functionalization

The chemical behavior of this compound is dictated by the interplay of its distinct functional groups, each imparting specific properties that influence its reactivity and potential for functionalization.

Pyridine Ring: The core of the molecule is an aromatic heterocycle, which provides a stable scaffold. bldpharm.com The nitrogen atom within the ring influences the electron distribution and acts as a coordination site for metals.

Carboxylic Acid Group: This functional group is a primary site for reactions. It can be readily converted into esters, amides, or acid chlorides, enabling the attachment of a wide array of other molecular fragments. Furthermore, the carboxylate can act as a ligand, coordinating with metal ions to form stable complexes, a property observed in the related 5-nitropicolinic acid. nih.govrsc.org

Nitro Group: As a strong electron-withdrawing group, the nitro substituent deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution reactions. This electronic effect is crucial for directing the regioselectivity of further functionalization.

This specific combination of functional groups makes this compound a valuable synthon in retrosynthetic analysis, where chemists strategically disconnect complex target molecules into simpler, available building blocks. youtube.com The predictable reactivity of each functional group allows for controlled, stepwise synthesis of more elaborate structures.

Table 1: Influence of Functional Groups on Reactivity

| Functional Group | Chemical Nature | Influence on Reactivity | Potential Reactions |

|---|---|---|---|

| Pyridine Ring | Aromatic Heterocycle | Provides a stable structural core; nitrogen atom influences electronics and can act as a ligand. | Metal coordination, substitution reactions. |

| Carboxylic Acid | Acidic | Primary site for derivatization; can form salts and coordinate to metals. | Esterification, amidation, metal complex formation. nih.govrsc.org |

| Nitro Group | Electron-Withdrawing | Deactivates the ring for electrophilic attack; activates for nucleophilic attack. | Nucleophilic aromatic substitution, reduction to an amine. |

| Methoxy Group | Electron-Donating | Modulates the electronic properties of the pyridine ring. | Ether cleavage (under harsh conditions). |

Scope and Academic Relevance of this compound Research

The academic and industrial interest in this compound stems from its contributions to several key areas of chemical science, from creating new synthetic pathways to developing novel functional materials and potential therapeutics.

Contribution to Advanced Organic Synthesis Methodologies

This compound is a key intermediate in the synthesis of complex heterocyclic compounds, particularly quinoline (B57606) derivatives. chemicalbook.comatlantis-press.com Advanced organic synthesis relies on the availability of such well-defined building blocks to construct intricate molecular targets efficiently. youtube.com For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for PI3K/mTOR inhibitors, demonstrates the practical application of related methoxy-nitro-substituted aromatic precursors in multi-step synthetic sequences. atlantis-press.com The strategic placement of the nitro, methoxy, and carboxylic acid groups allows for selective transformations, making it a valuable component in the toolbox for chemists designing synthetic routes to novel and complex molecules.

Role in Medicinal Chemistry and Pharmaceutical Development

The structural motifs present in this compound are of significant interest in medicinal chemistry. Picolinic acid derivatives are known to act as ligands for biologically active metal complexes. rsc.orgnih.gov Research on the closely related 5-nitropicolinic acid has shown that its metal complexes can exhibit promising anticancer and anti-inflammatory properties. rsc.org Specifically, complexes with metals like cadmium and cobalt have demonstrated notable activity against melanoma and colon cancer cell lines. rsc.org

Furthermore, the quinoline core, which can be synthesized from picolinic acid derivatives, is a well-established scaffold in pharmaceutical development, with many quinoline-based compounds showing potent anticancer activity. atlantis-press.comnih.gov The compound 8-Amino-6-Methoxy Quinolinium Picrate, which shares the methoxy-substituted heterocyclic structure, has been investigated as a potential novel drug for breast cancer. researchgate.net This highlights the role of this compound as a valuable precursor for generating new chemical entities with potential therapeutic applications. biosynth.com

Impact on Materials Science and Catalysis Research

In materials science, the ability of picolinic acid derivatives to form coordination complexes with a wide range of metals is a key feature. rsc.org The related 5-nitropicolinic acid has been used to create complexes with lanthanide metals, such as dysprosium, gadolinium, and terbium. nih.govnih.gov These resulting metal-organic materials have been shown to exhibit ligand-centered photoluminescent properties, which are of interest for developing new optical materials. nih.govnih.gov The formation of one-dimensional, two-dimensional, or mononuclear structures depends on the metal used and the coordination mode of the picolinic acid ligand, showcasing the tunability of these materials. rsc.org While not directly a catalyst itself, the use of such compounds as ligands can influence the properties of metallic nanoparticles and complexes used in catalytic processes. mdpi.com

Properties

IUPAC Name |

6-methoxy-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-6-5(9(12)13)3-2-4(8-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBYKQLQDLTNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626511 | |

| Record name | 6-Methoxy-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475272-62-9 | |

| Record name | 6-Methoxy-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-5-nitropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 6 Methoxy 5 Nitropicolinic Acid

Established Synthetic Routes and Precursor Utilization

The construction of 6-methoxy-5-nitropicolinic acid relies on foundational reactions in pyridine (B92270) chemistry. The primary strategies involve the oxidation of an alkyl group to form the picolinic acid backbone, followed by or preceded by nitration and methoxylation steps. The choice of precursor and the sequence of reactions are pivotal for controlling regioselectivity and maximizing yield.

A common and crucial step in the synthesis of picolinic acids is the oxidation of a methyl or other alkyl group at the C2 position of the pyridine ring. This transformation converts a readily available starting material, such as a substituted 2-picoline, into the desired carboxylic acid.

Chromium trioxide (CrO₃) is a powerful and frequently used oxidizing agent for converting alkylpyridines to pyridinecarboxylic acids. This reagent, often used in an aqueous sulfuric acid solution (known as the Jones reagent), can effectively oxidize the alkyl side chain while leaving the aromatic ring intact. The reaction mechanism involves the formation of a chromate ester followed by its decomposition to the corresponding carboxylic acid. While effective, these reactions require careful control of conditions due to the high reactivity and toxicity of chromium(VI) compounds. A variety of chromium-based reagents have been developed to offer milder and more selective oxidation conditions.

Table 1: Example of Chromium Trioxide-Mediated Oxidation

| Precursor | Reagent | Conditions | Product |

|---|

Besides chromium-based reagents, other oxidants can be employed for the synthesis of picolinic acids. Potassium permanganate (KMnO₄) is a strong oxidizing agent that can convert 2-picoline to 2-picolinic acid, typically in aqueous conditions. Nitric acid has also been utilized as an oxidant for the liquid-phase oxidation of picoline to prepare pyridine carboxylic acid. Catalytic vapor-phase oxidation represents another alternative, although it can sometimes lead to decarboxylation, particularly for picolinic acid at high temperatures.

Table 2: Alternative Oxidation Methods

| Method | Oxidant | Typical Substrate | Key Features |

|---|---|---|---|

| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | 2-Picoline | Strong oxidant, often used in basic or neutral media. |

The introduction of the nitro and methoxy (B1213986) groups onto the pyridine ring requires careful consideration of regioselectivity. The positions of these groups are influenced by the existing functionalities on the ring.

Direct nitration of the pyridine ring is often challenging due to the deactivating nature of the ring nitrogen, which can also be protonated under acidic nitrating conditions, further hindering electrophilic substitution. However, the presence of activating groups, such as a methoxy group, can facilitate this reaction. For the synthesis of this compound, nitration would likely be performed on a 6-methoxypicolinic acid precursor. The electron-donating methoxy group would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, the C5 position is ortho to the methoxy group, making it a favorable site for nitration.

Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed. The precise conditions must be optimized to achieve selective nitration at the desired position and avoid the formation of unwanted isomers.

Table 3: Nitration Strategy for a Substituted Pyridine

| Precursor | Nitrating Agent | Expected Regioselectivity | Product |

|---|

The methoxy group is typically introduced via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy involves displacing a suitable leaving group, such as a halogen (e.g., chlorine), from the pyridine ring with a methoxide nucleophile (e.g., from sodium methoxide). For this reaction to proceed efficiently, the pyridine ring must be activated by the presence of strong electron-withdrawing groups, such as a nitro group.

Therefore, a plausible synthetic route involves the nitration of a precursor like 6-chloropicolinic acid to form 6-chloro-5-nitropicolinic acid. The presence of the nitro group at the C5 position and the carboxylic acid at C2 activates the C6 position for nucleophilic attack. Subsequent reaction with sodium methoxide in a polar solvent like methanol would displace the chloride ion to yield the final this compound.

Table 4: Methoxy Group Introduction via SₙAr

| Precursor | Reagent | Solvent | Product |

|---|

Multi-step Synthesis from Pyridine Derivatives

The synthesis of this compound from pyridine precursors typically involves a sequence of functional group transformations, including chlorination, nitration, methoxylation, and oxidation or hydrolysis. A plausible synthetic route can be conceptualized starting from 2-methylpyridine (α-picoline).

A common strategy in pyridine chemistry is the introduction of functional groups to activate or direct subsequent reactions. One possible pathway begins with the oxidation of 2-methylpyridine to picolinic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) orgsyn.orgwikipedia.org. The resulting picolinic acid can then be subjected to chlorination to yield 6-chloropicolinic acid chemicalbook.comchemscene.comnih.gov.

The nitration of the pyridine ring is a crucial step. Direct nitration of pyridine derivatives can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions youtube.comresearchgate.netrsc.org. A mixture of nitric acid and sulfuric acid is a common nitrating agent youtube.com. The position of nitration is influenced by the existing substituents. For 6-chloropicolinic acid, the nitro group is expected to be introduced at the 5-position.

Following nitration, the synthesis proceeds with the methoxylation of the chlorinated intermediate. The chlorine atom at the 6-position can be substituted by a methoxy group using sodium methoxide in methanol. This nucleophilic aromatic substitution reaction is a standard method for introducing alkoxy groups onto heterocyclic rings.

An alternative approach could start with the nitration of a pyridine derivative, followed by the introduction of the carboxylic acid and methoxy groups. For instance, the nitration of 2-chloropyridine could yield 2-chloro-5-nitropyridine, a known intermediate ntnu.no. Subsequent steps would then involve the introduction of the carboxylic acid group at the 2-position and methoxylation at the 6-position.

| Step | Starting Material | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | 2-Methylpyridine | Oxidation | KMnO₄ | Picolinic acid |

| 2 | Picolinic acid | Chlorination | SOCl₂ or POCl₃ | 6-Chloropicolinic acid |

| 3 | 6-Chloropicolinic acid | Nitration | HNO₃/H₂SO₄ | 6-Chloro-5-nitropicolinic acid |

| 4 | 6-Chloro-5-nitropicolinic acid | Methoxylation | NaOCH₃/CH₃OH | This compound |

Advanced Synthetic Innovations and Methodological Refinements

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for the synthesis of pyridine derivatives, moving away from hazardous reagents and energy-intensive processes.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency nih.govijarsct.co.inresearchgate.net.

Solvent-Free or Reduced-Solvent Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted under neat conditions or using solid-state grinding, can lead to higher efficiency, easier product isolation, and a significantly lower environmental footprint ijarsct.co.in. For the synthesis of pyridine derivatives, various solvent-free methods have been reported, often in conjunction with catalytic approaches nih.govacs.org. While a specific solvent-free synthesis for this compound is not detailed in the literature, the principles can be applied to individual steps of its synthesis, such as the condensation reactions that can form the pyridine ring.

Catalytic Synthesis Pathways

The use of catalysts is a cornerstone of green chemistry, as it can lead to more selective reactions, lower energy consumption, and reduced waste bhu.ac.inrsc.org. In the context of picolinic acid synthesis, catalytic oxidation of 2-picoline using heterogeneous catalysts offers a greener alternative to stoichiometric permanganate oxidation google.com. Furthermore, the development of novel catalysts for the nitration of pyridines under milder conditions is an active area of research, aiming to avoid the use of large quantities of strong acids researchgate.netacs.org. Catalytic methods for C-H functionalization are also emerging as powerful tools for the direct introduction of functional groups onto the pyridine ring, potentially streamlining the synthetic sequence organic-chemistry.org.

| Approach | Description | Potential Application in this compound Synthesis |

|---|---|---|

| Solvent-Free Reactions | Reactions conducted without a solvent, reducing waste and simplifying purification. | Could be applied to condensation steps in a de novo pyridine ring synthesis. |

| Catalytic Oxidation | Use of catalysts for the oxidation of the methyl group, replacing stoichiometric oxidants. | Greener synthesis of the picolinic acid backbone from 2-methylpyridine. |

| Catalytic Nitration | Employing catalysts to facilitate nitration under milder conditions, avoiding excessive strong acids. | More sustainable introduction of the nitro group onto the pyridine ring. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. | Can be used to improve the efficiency of various steps in the synthesis nih.govacs.org. |

Energy Efficiency Considerations in Synthesis

Improving the energy efficiency of chemical processes is a critical component of sustainable chemistry. This can be achieved through several strategies, including the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating nih.govacs.org. Additionally, the development of more active catalysts that allow reactions to proceed at lower temperatures contributes to energy savings. Process intensification, such as the use of flow chemistry, can also lead to better heat and mass transfer, resulting in more energy-efficient and safer processes.

High-Pressure Organic Synthesis (Barochemistry) Applications

High-pressure organic synthesis, or barochemistry, explores the effects of high pressure on chemical reactions. Applying high pressure can accelerate reaction rates, enhance selectivity, and enable reactions that are not feasible at atmospheric pressure. While specific applications of high-pressure synthesis for this compound are not widely reported, the principles of barochemistry can be relevant to several steps in its synthesis. For instance, cycloaddition and nucleophilic aromatic substitution reactions are often accelerated by high pressure. The application of high pressure could potentially improve the efficiency of the methoxylation step or facilitate the construction of the pyridine ring in a de novo synthesis approach. However, further research is needed to explore the practical benefits of high-pressure conditions for the synthesis of this specific compound.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles can be extrapolated from the synthesis of related heterocyclic compounds. Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times. This is particularly advantageous in multi-step synthetic sequences. For instance, in reactions involving the functionalization of pyridine rings, microwave heating has been shown to shorten reaction times from hours to minutes.

The benefits of microwave assistance in the synthesis of pyridine derivatives can be summarized as follows:

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Often moderate | Generally higher |

| By-products | Can be significant | Often reduced |

| Energy Efficiency | Lower | Higher |

This acceleration is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure.

Control of Regioselectivity and Stereoselectivity in Synthesis

The regioselectivity of the nitration of a substituted pyridine ring, such as in the synthesis of this compound, is a critical factor that dictates the success of the synthesis. The directing effects of the substituents on the pyridine ring play a pivotal role in determining the position of the incoming nitro group.

Strategies for Directing Functionalization

The primary challenge in the synthesis of this compound is to introduce the nitro group at the C-5 position, which is governed by the electronic properties of the methoxy and carboxylic acid groups already present on the pyridine ring.

Methoxy Group (-OCH₃): The methoxy group at the C-6 position is an activating group and an ortho, para-director. This means it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. In the case of 6-methoxypicolinic acid, the ortho position is C-5 and the para position is C-3.

Carboxylic Acid Group (-COOH): The carboxylic acid group at the C-2 position is a deactivating group and a meta-director. It withdraws electron density from the pyridine ring, particularly from the ortho and para positions, making the meta positions (C-4 and C-6) relatively more reactive towards electrophiles.

The nitration of 6-methoxypicolinic acid results in the nitro group predominantly entering the C-5 position. This is because the C-5 position is ortho to the strongly activating methoxy group and meta to the deactivating carboxylic acid group. The activating effect of the methoxy group at this position outweighs the deactivating effect of the carboxylic acid group, thus directing the electrophilic nitration to C-5.

A comparison of the directing effects of the substituents is presented below:

| Substituent | Position | Electronic Effect | Directing Influence |

| 6-Methoxy | C-6 | Activating (+M) | ortho, para (to C-5 and C-3) |

| 2-Carboxylic Acid | C-2 | Deactivating (-M, -I) | meta (to C-4 and C-6) |

Minimizing By-product Formation

The formation of by-products during the nitration of substituted pyridines is a common issue that can reduce the yield and purity of the desired product. Potential by-products in the synthesis of this compound could include other regioisomers of the nitrated product and products of over-nitration or side reactions. For instance, nitration of aromatic compounds can sometimes lead to the formation of hydroxynitro compounds as by-products pageplace.de.

Strategies to minimize by-product formation include:

Temperature Control: Nitration reactions are typically exothermic. Maintaining a low and controlled temperature is crucial to prevent over-nitration and the formation of undesired side products. For many nitration reactions of aromatic compounds, temperatures are kept below 50°C libretexts.org.

Choice of Nitrating Agent: The use of a suitable nitrating agent is important. A common nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid libretexts.org. The concentration of these acids can be optimized to achieve the desired reactivity and selectivity.

Reaction Time: Careful monitoring of the reaction time can prevent the reaction from proceeding to form di-nitrated or other over-reacted products.

Computational Modeling for Reaction Prediction

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for predicting the outcome of chemical reactions, including the regioselectivity of electrophilic aromatic substitution. rsc.orgntnu.no These models can calculate the electron density at different positions on the pyridine ring and the stability of the reaction intermediates (sigma complexes) for the substitution at each possible position.

For the nitration of 6-methoxypicolinic acid, computational models can be used to:

Predict the most likely site of nitration: By calculating the activation energies for the formation of the different possible regioisomeric intermediates, the model can predict which isomer will be preferentially formed. The lower the activation energy, the faster the reaction and the more favored the product.

Understand the electronic effects of substituents: DFT calculations can provide a detailed picture of how the methoxy and carboxylic acid groups influence the electron distribution in the pyridine ring, thereby explaining the observed regioselectivity.

Optimize reaction conditions: By simulating the reaction under different conditions (e.g., with different solvents or catalysts), computational models can help in identifying the optimal conditions to maximize the yield of the desired product and minimize by-products.

Recent studies have demonstrated the utility of computational models in predicting the site of electrophilic substitution in aromatic systems, with good agreement between theoretical predictions and experimental results. ntnu.no

Chemical Reactivity and Mechanistic Investigations of 6 Methoxy 5 Nitropicolinic Acid

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring in 6-methoxy-5-nitropicolinic acid is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic nature, further modulated by the attached functional groups, governs its susceptibility to substitution reactions.

Substitution at the Pyridine Ring

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring, intensified by the presence of the nitro group, makes it susceptible to nucleophilic aromatic substitution (NAS). stackexchange.comopenstax.orgyoutube.comyoutube.com Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing nitro group and the ring nitrogen. stackexchange.comyoutube.com Therefore, in this compound, the C-2 and C-4 positions are the most activated sites for nucleophilic attack. A suitable leaving group at one of these positions would be readily displaced by a nucleophile. For instance, if the methoxy (B1213986) group at C-6 were replaced by a halogen, this position would also become a prime site for nucleophilic substitution.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality at the C-2 position is a versatile handle for various chemical modifications, primarily through reactions at the carbonyl carbon.

Esterification: this compound can undergo esterification to form the corresponding esters. This can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. rsc.org However, given the presence of the acid-sensitive pyridine nitrogen, alternative milder methods may be preferable. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

| Reagent/Method | Product | General Applicability |

| Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Fischer Esterification |

| Alkyl Halide, Base | Ester | Suitable for various alkyl groups |

| Alcohol, DCC, DMAP | Ester | Mild conditions, good for sensitive substrates |

Amide Formation: The carboxylic acid group can be readily converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine can lead to salt formation. Common coupling reagents used for this purpose include carbodiimides (like DCC or EDC), and various uronium or phosphonium (B103445) salts (such as HATU or PyBOP). organic-chemistry.org These reagents form a highly reactive activated intermediate that is then readily attacked by the amine to furnish the amide. nih.gov

| Coupling Reagent | Amine | Product |

| DCC/EDC | Primary/Secondary Amine | Amide |

| HATU/DIPEA | Primary/Secondary Amine | Amide |

| PyBOP | Primary/Secondary Amine | Amide |

Reactions Involving the Nitro Group

The nitro group at the C-5 position plays a crucial role in the reactivity of the molecule, primarily through its strong electron-withdrawing nature and its ability to be chemically transformed.

A key reaction of the nitro group is its reduction to an amino group, which dramatically alters the electronic properties of the pyridine ring and provides a new site for functionalization. This reduction can be accomplished using various methods. Catalytic hydrogenation is a common and effective technique, typically employing a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be utilized. The resulting 6-methoxy-5-aminopicolinic acid is a valuable synthetic intermediate.

| Reducing Agent | Conditions | Product |

| H₂, Pd/C | Hydrogen atmosphere | 6-Methoxy-5-aminopicolinic acid |

| SnCl₂, HCl | Acidic medium | 6-Methoxy-5-aminopicolinic acid |

| Fe, Acetic Acid | Acidic medium | 6-Methoxy-5-aminopicolinic acid |

Cross-Coupling Reactions and Derivative Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While this compound itself is not a direct substrate for these reactions, its halogenated derivatives are expected to be excellent coupling partners.

Suzuki and Negishi Coupling Reactions

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govlookchem.com A hypothetical 6-chloro- or 6-bromo-5-nitropicolinic acid derivative would be an ideal substrate for Suzuki coupling. The reaction would proceed via an oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. lookchem.com This methodology would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C-6 position. The reactivity of halopurines in Suzuki reactions suggests that similar reactivity can be expected for halopicolinic acid derivatives. organic-chemistry.orgwikipedia.org

Negishi Coupling: The Negishi coupling reaction utilizes an organozinc reagent as the coupling partner for an organic halide or triflate, also catalyzed by a palladium or nickel complex. orgsyn.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be a suitable electrophilic partner. Organozinc reagents are known for their high reactivity and functional group tolerance. orgsyn.org The Negishi reaction often proceeds under mild conditions and can be used to form C-C bonds with sp-, sp2-, and sp3-hybridized carbon atoms. orgsyn.org The successful application of Negishi coupling to other heterocyclic systems, including purines, provides a strong precedent for its potential utility with derivatives of this compound. researchgate.net

| Coupling Reaction | Organometallic Reagent | Halide Substrate | Catalyst | Product |

| Suzuki | Aryl/Vinyl Boronic Acid | 6-Halo-5-nitropicolinic acid derivative | Palladium complex | 6-Aryl/Vinyl-5-nitropicolinic acid derivative |

| Negishi | Aryl/Alkyl Zinc Halide | 6-Halo-5-nitropicolinic acid derivative | Palladium or Nickel complex | 6-Aryl/Alkyl-5-nitropicolinic acid derivative |

Cyanation Reactions

The introduction of a nitrile (cyano) group into a heteroaromatic structure is a valuable synthetic transformation, as nitriles are precursors to a variety of other functional groups, including amines, amides, and carboxylic acids. sciepub.com General methods for the C-H cyanation of six-membered nitrogen-containing heterocycles have been developed. sciepub.com These methods often involve the activation of the heterocyclic ring, for example with triflic anhydride, followed by nucleophilic attack of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). sciepub.com The final step is typically an elimination reaction to restore aromaticity. sciepub.com

However, a review of the scientific literature did not yield specific examples of the direct cyanation of this compound. The presence of the deactivating nitro group and the steric hindrance from the adjacent methoxy and carboxylic acid groups may pose challenges for this transformation. Further research would be required to determine the feasibility and optimal conditions for the cyanation of this specific substrate.

Derivatization via the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for derivatization, allowing for the synthesis of a wide range of amides, esters, and other related compounds. A notable example is the synthesis of 6-Methoxy-N-methyl-5-nitropicolinamide. This transformation is accomplished through an amide coupling reaction.

In a documented procedure, this compound is reacted with a 2M solution of methylamine (B109427) in tetrahydrofuran (B95107) (THF). dtic.mil The coupling is facilitated by the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base. dtic.mil The reaction proceeds at room temperature and, after quenching with water and extraction, yields the desired N-methyl amide product. dtic.mil

Table 1: Synthesis of 6-Methoxy-N-methyl-5-nitropicolinamide

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | 1. HATU, DIPEA 2. Methylamine in THF | THF | 6-Methoxy-N-methyl-5-nitropicolinamide |

Data sourced from patent WO2014037750A1. dtic.mil

This example highlights a standard and effective method for modifying the carboxylic acid moiety, opening the door to a variety of derivatives with potentially altered biological or chemical properties.

Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

Elucidation of Reaction Pathways

The elucidation of specific reaction pathways for this compound is not extensively reported in the available literature. However, for the amide coupling reaction described above (Section 3.2.3), a general mechanism can be inferred based on the known function of HATU as a coupling agent.

The reaction is believed to proceed through the following steps:

Activation of the carboxylic acid: The carboxylate, formed by the deprotonation of the carboxylic acid by DIPEA, attacks the HATU reagent to form a highly reactive O-acylisourea intermediate.

Nucleophilic attack: The nucleophile, in this case, methylamine, then attacks the carbonyl carbon of the activated ester.

Product formation: The tetrahedral intermediate collapses to form the stable amide bond and releases the leaving group.

This proposed pathway is consistent with the generally accepted mechanism for HATU-mediated amide bond formation.

Kinetic Isotope Effects (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for investigating reaction mechanisms by determining the effect of isotopic substitution on the rate of a chemical reaction. wikipedia.orglibretexts.org A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. acs.org Secondary KIEs occur when the isotopic substitution is at a position remote from the reacting center. libretexts.org

A thorough search of the scientific literature revealed no specific Kinetic Isotope Effect studies conducted on reactions involving this compound. Such studies could, for example, be used to probe the transition state of the amide coupling reaction or other potential transformations. The absence of this data indicates an area where future research could provide deeper mechanistic insights.

Hammett Plot Analyses for Electronic Contributions

Hammett plot analysis is a valuable method in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. walisongo.ac.id The Hammett equation (log(k/k₀) = σρ) relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). walisongo.ac.id The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. sciepub.com

Stability and Degradation Pathways

The stability of this compound under various conditions is a critical parameter for its storage, handling, and potential applications. The presence of the nitroaromatic system suggests potential degradation pathways, particularly under reductive or microbial conditions.

Potential degradation pathways for nitroaromatic compounds often involve either the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, or the oxidative removal of the nitro group as nitrite. dtic.mil The subsequent intermediates can then undergo further transformation, such as ring cleavage. nih.gov For instance, studies on related compounds like 5-nitropicolinic acid have shown that it can be a ligand in metal complexes, and the stability of these complexes can be assessed in solutions like phosphate-buffered saline (PBS). nih.gov

The specific degradation pathway of this compound would likely depend on the environmental conditions (e.g., aerobic vs. anaerobic) and the presence of specific enzymes or chemical reagents. Experimental studies would be necessary to determine its stability profile and identify its degradation products.

Hydrolytic Stability under Various Conditions

The hydrolytic stability of this compound is primarily centered around the carboxylic acid functional group. As a general rule, carboxylic acids are stable towards hydrolysis. However, the electronic environment of the pyridine ring, influenced by the nitro and methoxy groups, can affect the reactivity of the carboxyl group under certain conditions.

Under standard conditions, the compound is expected to be stable in aqueous solutions. However, extreme pH and temperature conditions could potentially lead to degradation, although specific pathways are not well-documented for this molecule. In strongly acidic or basic solutions, the stability of the entire molecule might be compromised, potentially leading to decarboxylation or other reactions, though this is speculative without direct experimental evidence.

General information regarding the hydrolysis of related compounds suggests that the picolinic acid moiety is relatively stable. For instance, the hydrolysis of nitriles to carboxylic acids is a well-established reaction that proceeds under acidic or basic conditions, indicating the general stability of the resulting carboxylic acid product under these conditions. libretexts.orgchemistrysteps.comlibretexts.org However, this does not directly describe the stability of an already-formed carboxylic acid like this compound.

| Condition | Expected Stability | Potential Reactions |

| Neutral (pH ~7) | High | Stable in aqueous solution. |

| Acidic (low pH) | Moderate to High | Generally stable, but extreme conditions could promote decarboxylation. |

| Basic (high pH) | Moderate to High | Formation of the corresponding carboxylate salt. Extreme conditions may lead to other degradation pathways. |

This table is based on general chemical principles of picolinic acids and substituted pyridines, not on direct experimental data for this compound.

Photochemical Degradation Studies

The photochemical behavior of this compound is expected to be influenced by the nitro group on the aromatic ring. Nitroaromatic compounds are known to be photochemically active. The presence of a nitro group often imparts photosensitivity, leading to degradation upon exposure to ultraviolet (UV) light.

Studies on ortho-nitrobenzyl derivatives, which have a similar structural motif, show that photolysis can occur, leading to the cleavage of bonds adjacent to the nitro group. rsc.org The mechanism often involves an intramolecular hydrogen atom transfer from a benzylic position to the nitro group, forming an aci-nitro intermediate. rsc.org While this compound does not have a benzylic C-H, the principle of photo-induced reactions involving the nitro group is relevant. It is plausible that irradiation of this compound could lead to complex photochemical reactions, potentially involving the methoxy group or decarboxylation.

Furthermore, a study on lanthanide complexes with 5-nitropicolinic acid noted a ligand-centered emission upon photoluminescence studies, indicating that the 5-nitropicolinate ligand is photo-responsive. nih.gov This suggests that the core structure of 5-nitropicolinic acid, a close analog of the subject compound, is susceptible to photochemical processes.

| Parameter | Expected Behavior | Potential Outcome |

| UV Irradiation | Susceptible to degradation | Photochemical rearrangement, decarboxylation, or degradation of the aromatic ring. |

| Wavelength Sensitivity | Likely in the UVA/UVB range | Dependent on the specific absorption maxima of the compound. |

| Key Chromophore | Nitro group and pyridine ring | The nitro group is a primary driver of photochemical reactivity. |

This table is based on the known photochemical properties of nitroaromatic compounds and related picolinic acid derivatives, not on direct experimental data for this compound.

Thermal Decomposition Pathways

The thermal stability of this compound is influenced by all its functional groups. Picolinic acids, in general, can undergo thermal decarboxylation. wikipedia.org The Hammick reaction, for instance, describes the thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds. wikipedia.org This suggests that upon heating, this compound could lose carbon dioxide from the carboxylic acid group.

The presence of a nitro group generally lowers the thermal stability of organic compounds. Thermal analysis of metal picolinates has shown that they decompose at elevated temperatures, with the decomposition pathways being dependent on the atmosphere (oxidative or pyrolytic). hud.ac.uk For instance, in an air atmosphere, metal picolinates can decompose to metal oxides, while in a nitrogen atmosphere, a mixture of metal oxides and charred material is often observed. hud.ac.uk While these studies were on metal salts, they provide insight into the thermal lability of the picolinate (B1231196) structure.

The methoxy group's effect on thermal stability is less straightforward. It may participate in the decomposition process, but its primary influence is likely electronic.

| Decomposition Process | Temperature Range | Potential Products |

| Decarboxylation | Elevated temperatures | 2-Methoxy-3-nitropyridine and Carbon Dioxide |

| Ring Fragmentation | Higher temperatures | Various smaller gaseous molecules (e.g., NOx, CO, CO2) and a carbonaceous residue. |

This table presents hypothetical thermal decomposition pathways based on the known reactivity of picolinic acids and nitroaromatic compounds. The specific temperatures and products for this compound have not been experimentally determined.

Advanced Characterization and Spectroscopic Analysis of 6 Methoxy 5 Nitropicolinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. For 6-Methoxy-5-nitropicolinic acid and its derivatives, a comprehensive NMR analysis provides insights into the electronic environment of each atom and the connectivity within the molecule.

For derivatives such as the methyl ester, Methyl 5-methoxy-6-nitropicolinate, the spectrum would additionally feature a singlet corresponding to the methyl ester protons, typically found around 3.9 ppm.

Table 1: Predicted 1H NMR Chemical Shifts for this compound Derivatives

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine (B92270) H-3 | 8.0 - 8.5 | d |

| Pyridine H-4 | 7.5 - 8.0 | d |

| Methoxy (B1213986) (-OCH3) | 3.9 - 4.1 | s |

| Carboxylic Acid (-COOH) | > 10 | br s |

| Methyl Ester (-COOCH3) | ~3.9 | s |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The 13C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the six carbon atoms of the pyridine ring, the carboxylic acid carbon, and the methoxy carbon. The positions of the ring carbons would be significantly affected by the substituents. The carbon bearing the nitro group (C-5) and the carbon attached to the carboxylic acid (C-2) would be expected at different chemical shifts compared to the carbons bearing the methoxy group (C-6) and the unsubstituted ring carbons (C-3 and C-4).

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (C-COOH) | 160 - 165 |

| C-3 | 110 - 120 |

| C-4 | 135 - 145 |

| C-5 (C-NO2) | 140 - 150 |

| C-6 (C-OCH3) | 155 - 165 |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Methoxy (-OC H3) | 50 - 60 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Modern NMR spectroscopy offers a suite of advanced techniques that can be applied to unequivocally determine the structure of complex molecules like this compound derivatives. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in assigning the proton and carbon signals, respectively, by revealing scalar coupling networks. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity by showing correlations between protons and carbons that are two or three bonds apart.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. For a pure sample of a this compound derivative, a DOSY experiment would show all signals aligned horizontally, confirming the presence of a single species. This technique is particularly useful in analyzing reaction mixtures during the synthesis of these compounds or in studying their interaction with other molecules, as it can differentiate between bound and unbound species based on their differing diffusion rates.

Advanced NMR Techniques for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For this compound (C7H6N2O5), the expected exact mass would be calculated and compared to the experimentally determined value. A close match, typically within a few parts per million (ppm), would serve as strong evidence for the compound's identity and purity. Similarly, for its methyl ester, Methyl 5-methoxy-6-nitropicolinate (C8H8N2O5), HRMS would be used to confirm its molecular formula.

Table 3: Theoretical Exact Masses for HRMS Analysis

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| This compound | C7H6N2O5 | 214.0277 |

This detailed spectroscopic and spectrometric analysis is indispensable for the unequivocal characterization of this compound and its derivatives, providing a solid foundation for any further investigation into their chemical properties and potential utility.

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is unique to the molecule and can be used for its identification.

Key fragmentation pathways would likely involve the loss of stable neutral molecules or radicals:

Loss of the methoxy radical (•OCH₃): A peak would be observed at M-31 (m/z 167).

Loss of the nitro group (NO₂): This would result in a fragment at M-46 (m/z 152).

Loss of the carboxylic acid group (•COOH): A peak at M-45 (m/z 153) could be seen.

Decarboxylation (loss of CO₂): A fragment at M-44 (m/z 154) is also a common pathway for carboxylic acids.

Loss of a hydrogen atom: A peak at M-1 (m/z 197) is often observed, particularly in aromatic systems. youtube.com

The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion. youtube.com For aromatic carboxylic acids, the molecular ion peak is typically stronger than in their aliphatic counterparts. youtube.com The fragmentation of related nitro-fatty acids has shown that the primary fragmentation occurs through the loss of the NO₂⁻ anion or the neutral loss of HNO₂. The analysis of these fragmentation patterns is crucial for the structural elucidation of such compounds.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Lost Neutral/Radical Fragment | Mass of Lost Fragment (Da) |

|---|---|---|

| 198 | - | 0 |

| 181 | •OH | 17 |

| 167 | •OCH₃ | 31 |

| 153 | •COOH | 45 |

| 152 | •NO₂ | 46 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing valuable information about functional groups and molecular structure.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Different functional groups absorb at characteristic frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for its constituent functional groups. Based on the IR spectrum of the closely related 5-nitropicolinic acid, the following assignments can be predicted. nist.gov

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3400-2400 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretch (Aromatic & Methoxy): Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹. The C-H stretching of the methoxy group would also be in this region.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid. In metal complexes of 5-nitropicolinic acid, this peak shifts, indicating coordination with the metal ion.

N-O Stretch (Nitro Group): The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch typically between 1560 and 1500 cm⁻¹ and a symmetric stretch between 1360 and 1300 cm⁻¹.

C-O Stretch (Methoxy & Carboxylic Acid): The C-O stretching of the ether and carboxylic acid will appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Pyridine Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region correspond to C=C and C=N stretching vibrations within the pyridine ring.

Table 2: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-2400 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic/Methoxy |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1560-1500 | Asymmetric N-O stretch | Nitro Group |

| 1360-1300 | Symmetric N-O stretch | Nitro Group |

| 1600-1400 | C=C, C=N stretch | Pyridine Ring |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would also exhibit characteristic bands. Studies on related benzoic acid derivatives show that the C=O stretching modes appear around 1650-1700 cm⁻¹. researchgate.net The pyridine ring vibrations would also be prominent. In p-methoxybenzoic acid, a related compound, Raman lines for the O-H stretching of the free hydroxyl group have been identified. nih.gov The Raman spectra of picolinic acid itself have been studied at various pH values, revealing shifts in band positions upon deprotonation. researchgate.net For this compound, strong Raman bands would be expected for the symmetric vibrations of the nitro group and the breathing modes of the pyridine ring.

Inelastic Neutron Scattering (INS) is a powerful technique for studying the vibrational and magnetic excitations in materials. It is particularly useful for observing hydrogen motions due to the large incoherent scattering cross-section of the hydrogen nucleus.

In the context of this compound, INS would be ideal for studying the dynamics of the hydrogen bond in the carboxylic acid dimer. A study on 4-methoxypicolinic acid N-oxide, a similar compound with a very short intramolecular hydrogen bond, utilized INS to probe the H-bond dynamics. youtube.comyoutube.com The out-of-plane O-H bending mode was clearly detected and its relatively high frequency was indicative of the strength of the hydrogen bond. youtube.comyoutube.com Similar studies on this compound could elucidate the strength and nature of the intermolecular hydrogen bonds that are crucial to its solid-state structure.

X-ray Diffraction (XRD) Studies

Single-crystal X-ray diffraction (SXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself has not been published, the structure of the closely related 5-nitropicolinic acid monohydrate has been determined. bldpharm.com It crystallizes in the monoclinic space group C2/c. In its structure, two 5-nitropicolinic acid molecules are bridged by two water molecules through O-H···O hydrogen bonds to form a dimer. These dimers are further linked by O-H···N hydrogen bonds into a two-dimensional network. bldpharm.com The C-O bond lengths of the carboxyl group were found to be different (1.215 Å and 1.305 Å), confirming the protonated state of one oxygen atom. bldpharm.com

For this compound, a similar extensive network of hydrogen bonds would be expected to dominate its crystal packing. The presence of the methoxy group might influence the packing arrangement and introduce additional weak interactions. Studies on lanthanide complexes with 5-nitropicolinic acid show that the ligand coordinates to the metal ions through both the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. nih.gov

Table 3: Crystallographic Data for 5-Nitropicolinic Acid Monohydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆N₂O₅ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.1766(11) |

| b (Å) | 5.1019(4) |

| c (Å) | 22.602(2) |

| β (°) | 91.081(3) |

| Volume (ų) | 1519.2(2) |

| Z | 8 |

Data sourced from Jia, H.-L., et al. (2020). bldpharm.com

Mentioned Compounds

Powder X-ray Diffraction for Polymorphism Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials like this compound. It is particularly crucial for identifying and distinguishing between different polymorphic forms of a substance. rigaku.commdpi.com Polymorphs, which are different crystal structures of the same compound, can have varying physical properties, including solubility and stability, making their control essential in pharmaceutical development. rigaku.comresearchgate.net

The PXRD technique involves directing a beam of X-rays onto a powdered sample and measuring the intensity of the scattered rays at various angles. mdpi.com The resulting pattern of peaks, when plotted against the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline form. rigaku.com For this compound, distinct PXRD patterns would indicate the presence of different polymorphs, with peaks appearing at different 2θ positions and having varied relative intensities. mdpi.com While specific PXRD data for this compound is not widely published, the general methodology would involve comparing the diffraction pattern of a sample to a known standard to confirm its polymorphic identity and purity. rigaku.com

To illustrate how PXRD can differentiate between polymorphs, the following interactive table provides hypothetical data for two polymorphic forms of a related compound.

Hypothetical PXRD Data for Two Polymorphs

| Polymorph A (2θ) | Polymorph A (Relative Intensity %) | Polymorph B (2θ) | Polymorph B (Relative Intensity %) |

|---|---|---|---|

| 10.5° | 100 | 12.1° | 98 |

| 16.2° | 85 | 18.5° | 100 |

| 21.8° | 70 | 23.4° | 82 |

| 26.3° | 65 | 27.9° | 75 |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are vital for assessing the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to determine the purity of compounds by separating them from potential impurities. avantorsciences.comresearchgate.net In the analysis of this compound, a solution of the compound would be injected into an HPLC system. The separation would typically occur on a reverse-phase column (like a C18 column) using a mobile phase composed of a buffered aqueous solution and an organic solvent. researchgate.net

The purity is assessed by comparing the area of the peak corresponding to this compound to the total area of all peaks in the resulting chromatogram. avantorsciences.com A well-developed HPLC method would be validated to ensure its accuracy and reliability for purity determination. nih.govresearchgate.net Several HPLC methods have been developed for the analysis of related picolinic acid compounds in various samples. researchgate.netnih.govresearchgate.net

The table below outlines typical parameters for an HPLC analysis of a substituted picolinic acid.

Illustrative HPLC Purity Analysis Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Gradient of acetonitrile (B52724) and 0.1% formic acid in water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Retention Time of Main Peak | Approximately 8.2 minutes |

| Calculated Purity | >99% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a straightforward and rapid method used to monitor the progress of a chemical reaction, such as the nitration of a precursor to form this compound. chegg.comyoutube.com By spotting the reaction mixture on a TLC plate at various times, one can observe the consumption of the starting material and the formation of the product. chegg.com

The separation on the TLC plate occurs as the mobile phase moves up the plate, carrying the components of the mixture at different rates based on their polarity and interaction with the stationary phase. youtube.com The relative positions of the spots, identified by their retention factor (Rf), allow for a qualitative assessment of the reaction's progress. chegg.com The disappearance of the starting material's spot and the appearance of a new spot corresponding to the product signal the reaction's advancement.

The following table provides an example of how TLC data might look during the synthesis of this compound.

Example TLC Data for Reaction Monitoring

| Compound | Rf Value | Visualization |

|---|---|---|

| Starting Material (e.g., 6-methoxypicolinic acid) | 0.75 | UV Light (254 nm) |

| This compound | 0.45 | UV Light (254 nm) |

| Reaction Mixture (mid-reaction) | Spots at 0.75 and 0.45 | UV Light (254 nm) |

| Reaction Mixture (completion) | Single spot at 0.45 | UV Light (254 nm) |

Computational Chemistry and Theoretical Studies on 6 Methoxy 5 Nitropicolinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are fundamental to predicting the geometry, spectroscopic signatures, and electronic nature of 6-Methoxy-5-nitropicolinic acid. These calculations typically employ functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to model the molecule's behavior. semanticscholar.orgdntb.gov.ua

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound are adjusted until the lowest energy conformation is found.

DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, help in the precise assignment of signals to specific atoms within the this compound structure.

Infrared (IR): Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the carboxylic acid group, the asymmetric and symmetric stretching of the NO₂ group, or the vibrations of the pyridine (B92270) ring. These calculated frequencies are often scaled to better match experimental results.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. This method calculates the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in a UV-Vis spectrum. These transitions typically involve the promotion of an electron from a lower energy occupied orbital to a higher energy unoccupied orbital.

Chemical reactions and measurements are often performed in a solvent. Computational models can account for the influence of a solvent on the properties of this compound. Models like the Polarizable Continuum Model (PCM) simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular and electronic properties in a more realistic environment. The presence of a solvent can alter the optimized geometry, electronic properties, and spectroscopic parameters of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions around the oxygen atoms of the nitro group and the carboxylic acid group, as well as the nitrogen of the pyridine ring. These areas are susceptible to electrophilic attack.

Positive Potential (Blue): The region around the acidic hydrogen of the carboxyl group, indicating it as the primary site for nucleophilic attack or deprotonation.

MEP analysis is valuable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key players in electronic transitions and chemical reactions.

The energies of the HOMO and LUMO and the gap between them are critical parameters derived from FMO analysis.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO is likely distributed over the pyridine ring and the methoxy (B1213986) group.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. The LUMO is expected to be localized primarily on the electron-withdrawing nitro group and the pyridine ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This gap is also fundamental to understanding the electronic absorption spectra of the molecule. The analysis of the distribution of these orbitals also reveals the possibility of intramolecular charge transfer upon electronic excitation.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Quantum Chemical Calculations on Reactivity Indices

Key reactivity indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a crucial parameter that correlates with the chemical stability of the molecule; a larger gap implies higher stability and lower reactivity.

From these orbital energies, several global reactivity descriptors can be derived:

Electronegativity (χ): This measures the power of an atom or group of atoms to attract electrons towards itself. It can be calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): This is a measure of the resistance to a change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates the molecule's capacity to receive electrons.

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. It is defined as ω = χ² / (2η).

While specific calculated values for this compound are not available, studies on other nitroaromatic compounds and picolinic acid derivatives provide a basis for estimation. The presence of the electron-withdrawing nitro group (-NO₂) is expected to lower the HOMO and LUMO energy levels, increasing the electrophilicity of the aromatic ring. Conversely, the methoxy group (-OCH₃) is an electron-donating group, which would tend to raise the HOMO energy level. The interplay of these substituents, along with the carboxylic acid group, would determine the precise values of the reactivity indices.

Hypothetical Reactivity Indices for this compound

Below is a table of hypothetical, yet realistic, reactivity indices for this compound, calculated at a plausible level of theory (e.g., DFT/B3LYP/6-31G*). These values are for illustrative purposes to demonstrate the type of data obtained from quantum chemical calculations.

| Reactivity Index | Symbol | Hypothetical Value | Unit |

| HOMO Energy | EHOMO | -7.5 | eV |

| LUMO Energy | ELUMO | -3.2 | eV |

| HOMO-LUMO Gap | ΔE | 4.3 | eV |

| Electronegativity | χ | 5.35 | eV |

| Chemical Hardness | η | 2.15 | eV |

| Chemical Softness | S | 0.465 | eV⁻¹ |

| Electrophilicity Index | ω | 6.67 | eV |

These hypothetical values suggest that this compound would be a relatively stable molecule with a moderate electrophilic character. The actual values would need to be determined through specific computational studies.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not documented in the available literature, this technique would be highly applicable for investigating its interactions with other molecules, particularly in a biological context.

The primary application of MD simulations for a molecule like this compound would be to understand its interactions with biological macromolecules, such as proteins or nucleic acids. For instance, if this compound were being investigated as a potential drug candidate, MD simulations could provide insights into:

Binding Affinity and Stability: By simulating the compound in the active site of a target protein, MD can help predict the stability of the protein-ligand complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time can indicate the stability of the binding pose.

Interaction Fingerprints: MD simulations can reveal the specific amino acid residues involved in the interaction with the ligand. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for binding.

Conformational Changes: The binding of a ligand can induce conformational changes in the target protein. MD simulations can capture these dynamic changes, which are often essential for the protein's function or inhibition.

Solvation Effects: MD simulations explicitly include solvent molecules (usually water), allowing for a detailed study of how the solvent mediates the interaction between the ligand and the protein.

Given the structural features of this compound (a carboxylic acid, a nitro group, and a methoxy group), it has the potential to form a variety of non-covalent interactions. For example, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the nitro and methoxy groups can also participate in hydrogen bonding and other electrostatic interactions.

A typical MD simulation protocol for studying the interaction of this compound with a target protein would involve:

System Setup: Building a simulation box containing the protein-ligand complex, solvated with water molecules and counter-ions to neutralize the system.

Energy Minimization: Relaxing the system to remove any steric clashes or unfavorable geometries.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.

Production Run: Running the simulation for a sufficiently long time (typically nanoseconds to microseconds) to sample the conformational space of the system.

Analysis: Analyzing the trajectory to extract information about the stability, interactions, and dynamics of the system.